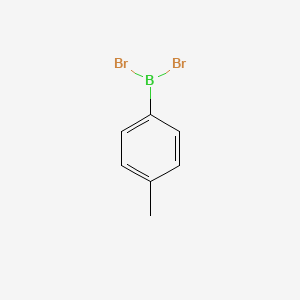
4-(Dibromoboryl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibromoboryl)toluene is an organoboron compound characterized by the presence of a dibromoboryl group attached to a toluene molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromoboryl)toluene typically involves the electrophilic aromatic substitution of a toluene derivative. One common method includes the reaction of trimethylsilyl-substituted toluene with boron tribromide, resulting in the selective attachment of dibromoboryl groups . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of boron tribromide as a reagent and the optimization of reaction conditions for yield and purity are critical factors in industrial settings .
化学反应分析
Types of Reactions: 4-(Dibromoboryl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The dibromoboryl group can be replaced by other nucleophiles, leading to the formation of diverse boron-containing compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are typically employed.
Major Products Formed:
Substitution Products: Various boron-containing derivatives depending on the nucleophile used.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Reduced boron species.
科学研究应用
4-(Dibromoboryl)toluene has several scientific research applications:
作用机制
The mechanism of action of 4-(Dibromoboryl)toluene involves its interaction with various molecular targets. The electron-deficient nature of the boron atom allows it to form Lewis acid-base complexes with electron-rich species .
相似化合物的比较
- 1,3-Bis(dibromoboryl)benzene
- 1,4-Bis(dibromoboryl)benzene
- 1,3,5-Tris(dibromoboryl)benzene
Comparison: 4-(Dibromoboryl)toluene is unique due to the presence of a single dibromoboryl group attached to a toluene molecule, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
4151-78-4 |
|---|---|
分子式 |
C7H7BBr2 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
dibromo-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI 键 |
ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















